Quizartinib - 950769-58-1

Quizartinib

Catalog Number: EVT-281388
CAS Number: 950769-58-1
Molecular Formula: C29H32N6O4S
Molecular Weight: 560.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Quizartinib is a member of the class of phenylureas that is urea in which one of the amino groups has been substituted by a 5-tert-butyl-1,2-oxazol-3-yl group while the other has been substituted by a phenyl group substituted at the para- position by an imidazo[2,1-b][1,3]benzothiazol-2-yl group that, in turn, is substituted at position 7 by a 2-(morpholin-4-yl)ethoxy group. It has a role as an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor, an antineoplastic agent and a necroptosis inhibitor. It is a benzoimidazothiazole, a member of morpholines, a member of isoxazoles and a member of phenylureas.
Quizartinib is an oral and potent fms-like tyrosine kinase 3 (FLT3) inhibitor and it is the first drug developed specifically targeting FLT3, as other agents with FLT3 inhibition activities were investigated with other targets in mind. Additionally, quizartinib also demonstrates inhibitory activity toward FLT3 with internal tandem duplication (ITD), although with a 10-fold lower affinity compared to wild-type FLT3. FLT3-ITD mutation is present in 75% of FLT3-mutated AML, leading to constitutively active FLT3 and thus poorer overall survival and higher risk of relapse. Multiple clinical trials have demonstrated quizartinib's efficacy in relapsed/refractory FLT3-ITD mutant AML. Therefore, quizartinib is proven to be a beneficial addition to the current AML treatment regimen, although serious side effects such as QT prolongation necessitates further research to optimize quizartinib's addition to AML standard of care. Quizartinib was approved by the FDA in July 2023 and developed under the brand name VANFLYTA by Daiichi Sankyo. The FDA approval was based on positive results from the QuANTUM-First trial for FLT3-ITD positive AML, where quizartinib combined with standard cytarabine and anthracycline induction and standard cytarabine consolidation, followed by a maintenance monotherapy resulted in a 22% reduction in the risk of death.
Quizartinib is a Kinase Inhibitor. The mechanism of action of quizartinib is as a FMS-like Receptor Tyrosine Kinase 3 (FLT3) Inhibitor.
Quizartinib is an orally available small molecule with potential antineoplastic activity. Quizartinib selectively inhibits class III receptor tyrosine kinases, including FMS-related tyrosine kinase 3 (FLT3/STK1), colony-stimulating factor 1 receptor (CSF1R/FMS), stem cell factor receptor (SCFR/KIT), and platelet derived growth factor receptors (PDGFRs), resulting in inhibition of ligand-independent leukemic cell proliferation and apoptosis. Mutations in FLT3, resulting in constitutive activation, are the most frequent genetic alterations in acute myeloid leukemia (AML) and occur in approximately one-third of AML cases.
Synthesis Analysis
  1. Condensation Reaction: The initial step involves the reaction between 2-aminobenzo[d]thiazol-6-ol and 2-bromo-1-(4-nitrophenyl)ethan-1-one.
  2. Reduction and Coupling: Subsequent reduction steps are employed to convert nitro groups into amines, followed by coupling reactions to form the final product.
  3. Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain quizartinib in high purity .
Molecular Structure Analysis

The molecular structure of quizartinib can be described by its chemical formula, C_19H_19N_5O_2S. Its structure features a thiazole ring fused with a phenyl group, which is critical for its binding affinity to the FLT3 kinase.

Structural Data

  • Molecular Weight: 365.45 g/mol
  • Key Functional Groups:
    • Thiazole ring
    • Aromatic amines
    • Ketone group

The three-dimensional conformation of quizartinib allows it to fit into the active site of the FLT3 kinase, facilitating effective inhibition of its activity .

Chemical Reactions Analysis

Quizartinib primarily functions through its interaction with the FLT3 receptor, inhibiting its autophosphorylation. The key chemical reactions involved include:

  1. Binding Reaction: Quizartinib binds to the ATP-binding site of FLT3, preventing ATP from accessing the site.
  2. Inhibition of Phosphorylation: This binding leads to a decrease in phosphorylation of FLT3 and downstream signaling pathways critical for cell survival.

The inhibition mechanism is characterized by a competitive binding process where quizartinib competes with ATP for binding to FLT3, effectively reducing its activity .

Mechanism of Action

The mechanism of action of quizartinib involves several steps:

  1. Binding Affinity: Quizartinib exhibits high binding affinity for both wild-type and mutant forms of FLT3, with reported dissociation constants (Kd) lower than 1 nM .
  2. Inhibition of Autophosphorylation: Upon binding, quizartinib inhibits autophosphorylation of FLT3, which is essential for activating downstream signaling pathways involved in cell proliferation and survival.
  3. Downstream Effects: The inhibition leads to reduced phosphorylation of critical signaling molecules such as STAT5, MEK1/2, ERK1/2, and AKT, ultimately resulting in decreased cell growth and induction of apoptosis in FLT3-dependent leukemia cells .
Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Quizartinib is typically presented as a white to off-white solid.
  • Solubility: It exhibits good solubility in dimethyl sulfoxide (DMSO), allowing for easy formulation in laboratory settings.

Chemical Properties:

  • Stability: Quizartinib demonstrates stability under physiological conditions but should be stored properly to maintain its integrity.
  • pH Sensitivity: The compound's solubility may vary with pH, influencing its bioavailability.

Relevant data on the pharmacokinetics indicate that quizartinib achieves peak plasma concentrations rapidly after administration, supporting its efficacy in clinical settings .

Applications

Quizartinib is primarily applied in scientific research related to cancer therapeutics, particularly:

  1. Acute Myeloid Leukemia Treatment: It is used in clinical trials aimed at treating patients with AML harboring FLT3 mutations.
  2. Preclinical Studies: Researchers utilize quizartinib in various preclinical models to study its effects on tumor growth inhibition and resistance mechanisms against other therapies.
  3. Pharmacological Research: As a potent inhibitor of FLT3 signaling pathways, quizartinib serves as a valuable tool for understanding leukemia biology and developing new therapeutic strategies.

Properties

CAS Number

950769-58-1

Product Name

Quizartinib

IUPAC Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[4-[6-(2-morpholin-4-ylethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl]urea

Molecular Formula

C29H32N6O4S

Molecular Weight

560.7 g/mol

InChI

InChI=1S/C29H32N6O4S/c1-29(2,3)25-17-26(33-39-25)32-27(36)30-20-6-4-19(5-7-20)22-18-35-23-9-8-21(16-24(23)40-28(35)31-22)38-15-12-34-10-13-37-14-11-34/h4-9,16-18H,10-15H2,1-3H3,(H2,30,32,33,36)

InChI Key

CVWXJKQAOSCOAB-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=C(C=C5)OCCN6CCOCC6)SC4=N3

Solubility

very slightly soluble

Synonyms

AC220; AC 220; AC-220; AC010220; AC-010220; AC 010220; AC010220; Quizartinib.

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=C(C=C5)OCCN6CCOCC6)SC4=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.